molecular formula C9H12N2O4 B15055944 2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15055944
M. Wt: 212.20 g/mol
InChI Key: RGSGFXSQZIZJCJ-UHFFFAOYSA-N
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Description

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a complex organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multiple steps. One common method includes the condensation of 2-hydroxyethylamine with 4-methyl-6-oxopyrimidine-5-carbaldehyde, followed by oxidation to form the desired acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its overall structure and applications.

    4-Methyl-6-oxopyrimidine: Shares the pyrimidine ring but lacks the hydroxyethyl and acetic acid groups.

Uniqueness

2-(5-(2-Hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C9H12N2O4/c1-6-7(2-3-12)9(15)11(5-10-6)4-8(13)14/h5,12H,2-4H2,1H3,(H,13,14)

InChI Key

RGSGFXSQZIZJCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=N1)CC(=O)O)CCO

Origin of Product

United States

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